1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a methoxybenzylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl halide in the presence of a base.
Reductive Amination: The final step involves the reductive amination of the ethyl-substituted pyrazole with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated amine.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-1H-pyrazol-4-yl)-N-benzylmethanamine
- 1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-chlorobenzyl)methanamine
- 1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-hydroxybenzyl)methanamine
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is unique due to the presence of the methoxy group on the benzylamine moiety, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H20ClN3O |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17-11-12(9-16-17)8-15-10-13-6-4-5-7-14(13)18-2;/h4-7,9,11,15H,3,8,10H2,1-2H3;1H |
InChI Key |
CCQZPFGJFBMEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
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